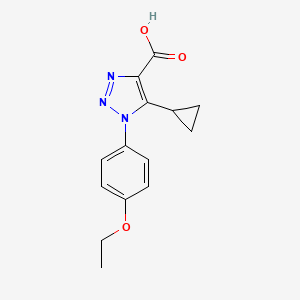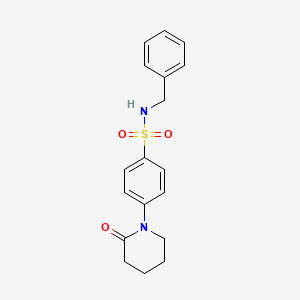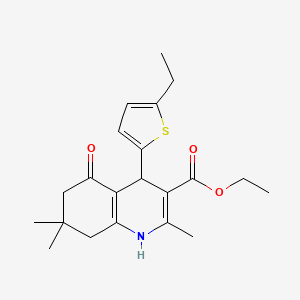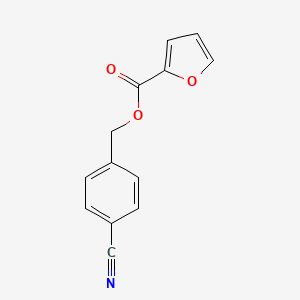
5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CCT251545, is a small molecule inhibitor that has been used in scientific research for its potential as a cancer treatment.
Mécanisme D'action
5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid works by inhibiting the enzyme MTH1, which is involved in the regulation of oxidative stress in cells. By inhibiting MTH1, 5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid causes an accumulation of oxidized nucleotides in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. Additionally, 5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its selectivity for cancer cells, which allows for more targeted research. However, one limitation is that the mechanism of action of 5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, which may limit its use in certain experiments.
Orientations Futures
Future research on 5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid could focus on its potential use in combination with other cancer treatments, as well as its effectiveness in different types of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of 5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential for use in personalized cancer treatment.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-ethoxyphenylhydrazine with cyclopropyl isocyanate to form the intermediate 5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. This intermediate is then hydrolyzed to produce 5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Applications De Recherche Scientifique
5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
5-cyclopropyl-1-(4-ethoxyphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-11-7-5-10(6-8-11)17-13(9-3-4-9)12(14(18)19)15-16-17/h5-9H,2-4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPNPQRUGRFTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5230287.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5230292.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5230314.png)
![N~1~-(4-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5230320.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5230341.png)

![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)


![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)